

Spectroscopic Characterization of 5-Methyl-3-heptanone Oxime: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methyl-3-heptanone oxime

Cat. No.: B11959529

[Get Quote](#)

This guide provides an in-depth technical overview of the spectroscopic data for **5-Methyl-3-heptanone oxime** (CAS No. 22457-23-4), a compound of interest in the fragrance and fine chemical industries.^[1] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The synthesis of this guide is predicated on a combination of data from its precursor, 5-Methyl-3-heptanone, and the well-established spectroscopic principles of oximes.^{[2][3][4][5]}

Introduction

5-Methyl-3-heptanone oxime is an organic compound formed from the condensation reaction of 5-Methyl-3-heptanone with hydroxylamine.^[2] This conversion of a ketone to an oxime introduces the C=N-OH functional group, which imparts distinct spectroscopic signatures that are critical for its identification and characterization. The structural elucidation of **5-Methyl-3-heptanone oxime** is paramount for quality control and for understanding its chemical behavior in various applications. This guide will delve into the theoretical and practical aspects of its spectroscopic analysis.

The structure of **5-Methyl-3-heptanone oxime**, including the potential for E/Z isomerism around the C=N double bond, is a key consideration in the interpretation of its spectra.^[2]

Synthesis Pathway

The synthesis of **5-Methyl-3-heptanone oxime** is typically achieved through the condensation of 5-Methyl-3-heptanone with hydroxylamine. This reaction is a standard method for the preparation of oximes from ketones.[\[2\]](#)

Figure 1: Synthesis of **5-Methyl-3-heptanone Oxime**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of **5-Methyl-3-heptanone oxime** would exhibit characteristic signals for the various proton groups in the molecule. Due to the presence of the chiral center at C5 and the potential for E/Z isomerism at the C=N bond, the spectrum may show diastereotopic protons and potentially two sets of signals corresponding to the isomers.

Expected ¹H NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0 - 10.0	Broad Singlet	1H	N-OH
~2.2 - 2.6	Multiplet	2H	-CH ₂ -C=N
~1.8 - 2.2	Multiplet	1H	-CH(CH ₃)-
~1.2 - 1.6	Multiplet	2H	-CH ₂ -CH ₂ -CH ₃
~1.0 - 1.2	Multiplet	2H	-CH ₂ -CH(CH ₃)-
~0.8 - 1.0	Multiplet	9H	-CH ₂ -CH ₃ , -CH(CH ₃)-, -CH ₂ -CH ₃

Experimental Protocol for ¹H NMR[\[6\]](#)

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Methyl-3-heptanone oxime** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

- Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).
- Data Acquisition: Obtain the ^1H NMR spectrum using standard acquisition parameters.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (^{13}C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The expected ^{13}C NMR spectrum of **5-Methyl-3-heptanone oxime** would show distinct signals for each unique carbon atom. The presence of E/Z isomers could also lead to a doubling of some signals.

Expected ^{13}C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~155 - 165	C=N
~40 - 50	-CH(CH ₃)-
~30 - 40	-CH ₂ -C=N
~25 - 35	-CH ₂ -CH(CH ₃)-
~20 - 30	-CH ₂ -CH ₂ -CH ₃
~10 - 20	-CH(CH ₃)-CH ₃ , -CH ₂ -CH ₃ , -CH ₂ -CH ₃

Experimental Protocol for ^{13}C NMR[6]

- Sample Preparation: Dissolve approximately 20-50 mg of **5-Methyl-3-heptanone oxime** in 0.5-0.7 mL of a deuterated solvent in an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer equipped with a broadband probe.

- Data Acquisition: Acquire the ^{13}C NMR spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.
- Data Processing: Process the FID using Fourier transformation, phasing, and baseline correction. Reference the chemical shifts to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **5-Methyl-3-heptanone oxime** is expected to show characteristic absorption bands for the O-H, C=N, and N-O functional groups.

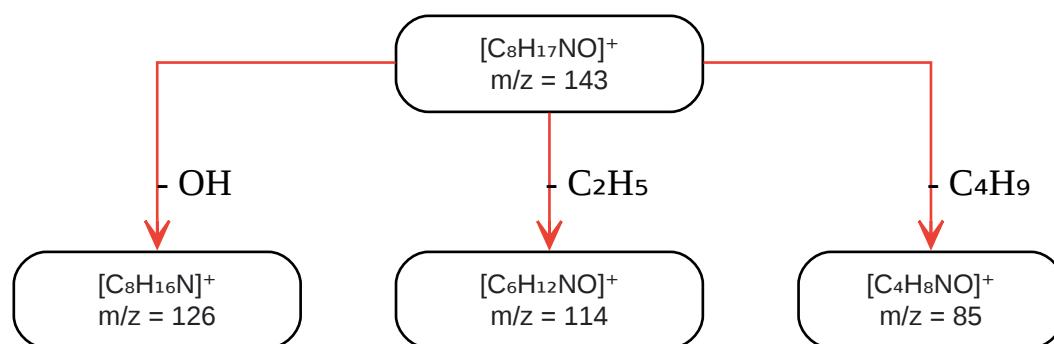
Expected IR Data[2]

Wavenumber (cm^{-1})	Bond	Description
~3600	O-H	Free hydroxyl stretch
~3100-3500	O-H	Hydrogen-bonded hydroxyl stretch (broad)
~2850-3000	C-H	Alkyl C-H stretch
~1665	C=N	Imine stretch
~945	N-O	N-O stretch

Experimental Protocol for IR Spectroscopy[6]

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, the Attenuated Total Reflectance (ATR) method is common, where a small amount of the sample is placed directly on the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over the standard mid-IR range (typically 4000-400 cm^{-1}).

- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.


Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The mass spectrum of **5-Methyl-3-heptanone oxime** would show a molecular ion peak ($[M]^+$) corresponding to its molecular weight (143.23 g/mol), along with various fragment ions.^[7]

Expected Mass Spectrometry Data

m/z	Interpretation
143	Molecular ion $[M]^+$
126	$[M - OH]^+$
114	$[M - C_2H_5]^+$
85	$[M - C_4H_9]^+$

Fragmentation Pathway

[Click to download full resolution via product page](#)

Figure 2: Proposed MS Fragmentation of **5-Methyl-3-heptanone Oxime**.

Experimental Protocol for Mass Spectrometry^[8]

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum.

Conclusion

The spectroscopic characterization of **5-Methyl-3-heptanone oxime** through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. While direct experimental data may be limited in publicly available databases, the principles of spectroscopy, combined with data from its precursor and analogous compounds, allow for a reliable prediction of its spectral features. The methodologies outlined in this guide provide a framework for the empirical validation and quality control of this important fragrance compound.

References

- Spectrophotometric determination of oximes and unsubstituted hydroxylamine. (1967). *Analytical Chemistry*, 39(14), 1822-1824.
- Oxime - Wikipedia. (n.d.).
- Spectroscopic Characterization of Oxime Ligands and Their Complexes - ResearchGate. (n.d.).
- 3-Methyl-5-heptanone oxime | C8H17NO | CID 90787 - PubChem. (n.d.).
- 5-Methyl-3-heptanone | C8H16O | CID 7822 - PubChem. (n.d.).
- 3-Heptanone, 5-methyl- - NIST WebBook. (n.d.).
- RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS. (2023). *Food and Chemical Toxicology*, 183, 114272.
- 5-methyl-3-heptanone - The Good Scents Company. (n.d.).
- **5-Methyl-3-heptanone oxime** - The Ingredient Directory - The Fragrance Conservatory. (n.d.).
- NIST Chemistry WebBook - National Institute of Standards and Technology. (n.d.).
- Isolation and analysis of carbonyl compounds as oximes - CDC Stacks. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Methyl-3-heptanone oxime | The Fragrance Conservatory [fragranceconservatory.com]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. 5-METHYL-3-HEPTANONE(541-85-5) 1H NMR [m.chemicalbook.com]
- 4. 5-METHYL-3-HEPTANONE(541-85-5) 13C NMR [m.chemicalbook.com]
- 5. 5-METHYL-3-HEPTANONE(541-85-5) IR Spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Methyl-5-heptanone oxime | C8H17NO | CID 90787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Methyl-3-heptanone Oxime: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11959529#spectroscopic-data-of-5-methyl-3-heptanone-oxime-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com